(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

ENT1 inhibitor selectivity nucleoside transporter pharmacology leukemic cell targeting

6‑Benzylthioinosine (6‑BT), systematically named (2R,3R,4S,5R)-2-(6‑benzylsulfanylpurin‑9‑yl)-5-(hydroxymethyl)oxolane‑3,4‑diol, is a purine ribonucleoside analog distinguished from inosine by a benzylthio group at the C6 position of the purine ring. The compound functions through three mechanistically distinct pathways: it acts as a subversive substrate of Toxoplasma gondii adenosine kinase (EC 2.7.1.20) but not the human ortholog, it serves as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1/SLC29A1), and it operates as a broad‑spectrum metabolic inhibitor that suppresses glucose uptake and glycolysis while leaving mitochondrial respiration largely intact.

Molecular Formula C17H18N4O4S
Molecular Weight 374.4 g/mol
CAS No. 6165-03-3
Cat. No. B1197294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS6165-03-3
Synonyms6-benzylthioinosine
Molecular FormulaC17H18N4O4S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2/t11-,13-,14-,17-/m1/s1
InChIKeyOMJRXFOHHLLDFR-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Benzylthioinosine CAS 6165-03-3 – Structural Identity and Functional Scope of a 6‑Substituted Purine Nucleoside Analog


6‑Benzylthioinosine (6‑BT), systematically named (2R,3R,4S,5R)-2-(6‑benzylsulfanylpurin‑9‑yl)-5-(hydroxymethyl)oxolane‑3,4‑diol, is a purine ribonucleoside analog distinguished from inosine by a benzylthio group at the C6 position of the purine ring [1]. The compound functions through three mechanistically distinct pathways: it acts as a subversive substrate of Toxoplasma gondii adenosine kinase (EC 2.7.1.20) but not the human ortholog, it serves as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1/SLC29A1), and it operates as a broad‑spectrum metabolic inhibitor that suppresses glucose uptake and glycolysis while leaving mitochondrial respiration largely intact [2]. These combined properties underpin its dual applications as a selective anti‑toxoplasmic agent and as a monocytic differentiation‑inducing agent in acute myeloid leukemia (AML) [3].

6-Benzylthioinosine CAS 6165-03-3 – Why In‑Class Purine Nucleoside Analogs Cannot Be Assumed Interchangeable


The 6‑substituted purine ribonucleoside chemical space exhibits extreme sensitivity to the nature, size, and electronic character of the C6 substituent, such that modifications as minor as changing a benzylthio for a methylthio, a nitrobenzylthio, or an unsubstituted thiol group produce qualitatively different biological profiles [1]. The benzyl group of 6‑BT confers a unique combination of moderate ENT1 inhibition (IC₅₀ ≈ 1.7 μM) and subversive substrate activity toward T. gondii adenosine kinase (Ki = 2.4 μM) that is absent in the much tighter ENT1 binder nitrobenzylthioinosine (NBMPR, IC₅₀ ≈ 3.6–4.6 nM) or the de novo purine synthesis inhibitor 6‑methylmercaptopurine riboside (6‑MMPR) [2]. These pharmacodynamic differences translate directly into divergent cellular outcomes: only the benzylthio congener reproducibly induces monocytic differentiation of AML blasts at low‑micromolar concentrations (5 μM) while sparing non‑malignant cells [3]. Consequently, generic substitution with a structurally “similar” 6‑thiopurine nucleoside risks losing all three therapeutic dimensions—metabolic reprogramming, ENT1‑mediated selectivity, and differentiation induction.

6-Benzylthioinosine CAS 6165-03-3 – Quantitative Differential Evidence Against Structural Analogs and Functional Alternatives


ENT1 Transporter Affinity: 6‑BT Is a Moderate Inhibitor, ~500‑Fold Weaker Than NBMPR, Enabling Selective Cellular Uptake in Leukemic Cells

6‑Benzylthioinosine binds to the human equilibrative nucleoside transporter 1 (ENT1) with an IC₅₀ = 1.70 × 10³ nM (≈ 1.7 μM) as determined by radioligand displacement assay [1]. In contrast, the commonly used reference ENT1 inhibitor nitrobenzylthioinosine (NBMPR, S‑(4‑nitrobenzyl)‑6‑thioinosine) exhibits IC₅₀ values of 3.6–4.6 nM against human ENT1, corresponding to an approximately 370‑ to 470‑fold higher affinity [2]. The moderate affinity of 6‑BT is functionally significant: it is sufficient to impede entry into non‑malignant cells that rely on ENT1 for nucleoside uptake, yet still permits transporter‑mediated accumulation in certain leukemic blasts where alternative nucleoside salvage pathways operate [3].

ENT1 inhibitor selectivity nucleoside transporter pharmacology leukemic cell targeting

T. gondii Adenosine Kinase Subversive Substrate Activity: 6‑BT Is the Reference Compound from Which Potency Gains of Para‑Substituted Analogs Are Measured

6‑Benzylthioinosine is phosphorylated by recombinant T. gondii adenosine kinase with a Ki = 2.4 μM (pH 7.4, 37 °C, recombinant enzyme) [1]. In wild‑type T. gondii‑infected cell culture, the carbocyclic analogue of 6‑BT (carbocyclic 6‑(benzylthio)inosine) inhibits parasite growth with an IC₅₀ = 19.1 ± 0.4 μM, and this activity is completely lost in parasites lacking adenosine kinase (TgAK‑3), confirming target specificity [2]. Para‑substituted carbocyclic analogs show 1.5‑fold improved efficacy: carbocyclic 6‑(p‑methylbenzylthio)inosine IC₅₀ = 11.9 μM; carbocyclic 6‑(p‑methoxybenzylthio)inosine IC₅₀ = 12.1 μM; carbocyclic 6‑(p‑methoxycarbonylbenzylthio)inosine IC₅₀ = 12.8 μM [2]. None of the tested 6‑benzylthioinosine analogues exhibited host cell toxicity [2][3].

adenosine kinase subversive substrate toxoplasmosis chemotherapy parasite-selective toxicity

Metabolic Inhibitor Profile: 6‑BT Uniquely Combines Glycolysis Suppression with Preserved Mitochondrial Respiration, in Contrast to Metformin

In AML cell lines (monocytic subtype), 6‑BT monotherapy produces a distinct metabolic phenotype: inhibition of glucose uptake, decreased glycolysis, and depletion of ATP with minimal changes in reactive oxygen species (ROS) or mitochondrial respiration [1]. Metformin, used as a comparator mitochondrial inhibitor, shows the opposite profile: significant suppression of ROS and mitochondrial respiration with a compensatory increase in glycolysis and only modest cytotoxicity (10–25%) [1]. When combined, 6‑BT (glycolysis inhibitor) and metformin (mitochondrial respiration inhibitor) produce synergistic cytotoxicity of 60–70% in monocytic AML cells, associated with inhibition of FLT3‑ITD‑activated STAT5 and reduced expression of c‑Myc and GLUT‑1 [1]. In HL‑60 cells, 6‑BT alone induces monocytic differentiation at concentrations as low as 5 μM after 72 h, as confirmed by NBT reduction and complete abrogation of colony formation in soft agar [2].

glycolysis inhibitor cancer metabolism combination therapy synergy

Leukemic Differentiation Induction: 6‑BT Elicits Monocytic Maturation in Primary AML Blasts and Cell Lines, a Property Absent in 6‑MMPR and Other 6‑Thiopurine Nucleosides

6‑Benzylthioinosine induces monocytic differentiation of HL‑60 and OCI‑AML3 myeloid leukemia cell lines, as well as primary patient samples, evidenced by morphological changes, immunophenotypic maturation markers, and positive nitroblue tetrazolium (NBT) reduction [1]. The differentiation effect is concentration‑ and time‑dependent, occurring at 5–10 μM over 72 h, and translates into loss of clonogenic capacity [1]. This differentiation‑inducing property is mechanistically linked to ATP depletion and Wnt signaling modulation [2]. In contrast, 6‑methylmercaptopurine riboside (6‑MMPR), a related 6‑thio‑substituted purine nucleoside, functions as an inhibitor of de novo purine synthesis (via amidophosphoribosyltransferase) and exhibits antiproliferative/cytotoxic activity without inducing terminal differentiation [3]. 6‑BT thus occupies a unique pharmacological niche: it converts leukemic blasts into functionally mature monocytes rather than simply killing them.

AML differentiation therapy monocytic maturation NBT reduction assay

SAR Benchmarking: 6‑BT Is the Unsubstituted Reference Against Which the Potency of All Para‑ and Ortho‑Substituted Analogues Is Quantitatively Defined

Structure–activity relationship studies systematically evaluated the impact of phenyl ring substitution on 6‑BT's binding to T. gondii adenosine kinase. Electron‑withdrawing para‑substitutions (e.g., cyano) and halogenation (e.g., 2,4‑dichloro) improve binding affinity relative to the unsubstituted parent [1]. In the carbocyclic series, Ki values for substituted analogs range from 16 ± 2.2 μM (p‑chloro) to 105 ± 12 μM (unsubstituted benzyl), with corresponding anti‑parasitic IC₅₀ values of 14.5 ± 1.3 μM and 19.1 ± 0.4 μM, respectively [2]. For the ribose series, Ki values from BRENDA show: 6‑BT = 2.4 μM; 2‑chloro‑6‑benzylthioinosine = 1.4 μM; 4‑chloro‑6‑benzylthioinosine = 2.1 μM; 2,4‑dichloro‑6‑benzylthioinosine = 0.7 μM [3]. The unsubstituted parent compound thus establishes the baseline affinity from which all substitution‑driven potency gains are measured; its commercial availability ensures reproducibility across laboratories performing SAR studies.

structure–activity relationship lead optimization Toxoplasma gondii adenosine kinase ligands

In Vivo Tumor Growth Inhibition: 6‑BT Impairs HL‑60 and MV4‑11 Xenograft Growth in Nude Mice, Demonstrating Translational Potential Not Validated for Most Para‑Substituted Analogs

In nude mouse xenograft models, 6‑BT significantly impairs the growth of both HL‑60 (acute promyelocytic leukemia) and MV4‑11 (FLT3‑ITD‑positive AML) tumors, providing evidence of in vivo efficacy that complements the in vitro differentiation and cytotoxicity data [1]. This in vivo activity has been demonstrated specifically for the unsubstituted 6‑benzylthioinosine parent compound. In contrast, the vast majority of para‑ and ortho‑substituted 6‑benzylthioinosine analogs reported in the literature have been characterized only at the enzymatic and cell‑culture level, with no published in vivo tumor efficacy data [2]. The combination of published in vivo activity, established pharmacokinetic methodology (LC‑MS/MS assay for mouse and human plasma), and the patent protection of 6‑BT as a myeloid differentiation‑inducing agent (US 9,439,894) makes the parent compound the most de‑risked starting point for translational AML research [3].

xenograft efficacy in vivo AML model translational pharmacology

6-Benzylthioinosine CAS 6165-03-3 – Research and Industrial Application Scenarios Substantiated by Quantitative Evidence


AML Differentiation Therapy Preclinical Research and Compound Library Screening

6‑BT is uniquely suited for primary screening campaigns aimed at identifying differentiation‑inducing agents for AML. Unlike antiproliferative nucleoside analogs such as 6‑MMPR, which merely inhibit purine synthesis, 6‑BT at 5 μM induces terminal monocytic differentiation with complete abrogation of leukemic clonogenicity [1]. This property makes it an ideal positive control for phenotypic differentiation screens and a mechanistic probe for Wnt‑dependent maturation pathways in leukemic cells [2].

Combination Therapy Design Targeting Cancer Metabolism (Glycolysis + OXPHOS Dual Blockade)

The complementary metabolic profiles of 6‑BT (glycolysis inhibitor, minimal mitochondrial effects) and metformin (mitochondrial respiratory chain inhibitor, compensatory glycolysis upregulation) enable a synergistic combination achieving 60–70% cytotoxicity in FLT3‑ITD‑positive AML cells [1]. Industrial oncology programs exploring synthetic lethal metabolic combinations should procure both agents as a validated positive‑control pair for dual metabolic targeting strategies [2].

Toxoplasma gondii Adenosine Kinase Inhibitor Screening and SAR Reference Standard

As the founding member of the 6‑benzylthioinosine chemotype, 6‑BT serves as the indispensable reference compound for T. gondii adenosine kinase inhibitor development. Its well‑defined Ki (2.4 μM) and the availability of comprehensive SAR data for substituted analogs [1] allow scientists to benchmark new chemical entities against a characterized baseline. Programs developing anti‑toxoplasmosis agents should include 6‑BT as an internal control in every enzyme inhibition and cell‑based parasitology assay [2].

Nucleoside Transporter ENT1 Pharmacology and Selective Drug Delivery Studies

The moderate ENT1 affinity of 6‑BT (IC₅₀ ≈ 1.7 μM), contrasted with the ultra‑high affinity of NBMPR (~3.6 nM), provides a tool pair for dissecting the role of ENT1 in nucleoside analog uptake and cellular selectivity [1]. Researchers investigating tumor‑selective delivery strategies can use 6‑BT to model the behavior of moderately transporter‑dependent nucleoside drugs, while NBMPR serves as a high‑affinity control for complete transporter blockade [2].

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